
2-Amino-8-methylquinazolin-4(3H)-one
Descripción general
Descripción
2-Amino-8-methylquinazolin-4(3H)-one is a heterocyclic organic compound with the molecular formula C9H9N3O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core with an amino group at the 2-position and a methyl group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazolinone ring. The reaction conditions often include heating the mixture under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazolinone derivatives, including 2-amino-8-methylquinazolin-4(3H)-one. Research demonstrates that compounds derived from this scaffold exhibit potent activity against various multi-drug resistant bacteria.
- Mechanism of Action : The antibacterial efficacy is enhanced when these compounds are conjugated with silver nanoparticles. This combination has shown improved activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Streptococcus pyogenes . The presence of electron-donating groups on the quinazoline moiety significantly influences their antibacterial potency.
- Case Studies :
Anticancer Properties
The quinazolinone scaffold is recognized for its anticancer potential, particularly in targeting tyrosine kinase receptors (TKRs), which are often overexpressed in cancers such as breast and prostate cancer.
- Research Findings :
- Mechanisms : The anticancer activity is attributed to the inhibition of key enzymes involved in tumor growth and proliferation, such as dihydrofolate reductase (DHFR) . The introduction of various substituents has been shown to enhance the effectiveness of these compounds against specific cancer types.
Synthetic Utility
The synthesis of this compound and its derivatives is notable for its efficiency and versatility in producing biologically active compounds.
- Synthesis Methods : Various synthetic routes have been developed, including microwave-assisted synthesis and transition-metal-free methods that yield high purity and functional group tolerance . These methods facilitate the rapid development of new derivatives for biological testing.
- Applications in Drug Development : The ability to modify the quinazolinone core allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design. The synthesis of novel derivatives can lead to improved pharmacological profiles for treating infections and cancers .
Mecanismo De Acción
The mechanism of action of 2-Amino-8-methylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the methyl group at the 8-position.
8-Methylquinazolin-4(3H)-one: Lacks the amino group at the 2-position.
2-Amino-6-methylquinazolin-4(3H)-one: Has a methyl group at the 6-position instead of the 8-position.
Uniqueness
2-Amino-8-methylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 2-position and the methyl group at the 8-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Actividad Biológica
Overview
2-Amino-8-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and antiangiogenic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H8N4O
- CAS Number : 116836-27-2
The compound features a quinazolinone core, which is known for its pharmacological potential.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of quinazolinone derivatives against various bacterial strains. For instance, compounds derived from the quinazolinone scaffold have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Case Study : A study evaluated a series of quinazolinones for their antibacterial properties using a mouse peritonitis model. Compound 27 demonstrated potent activity with an effective dose (ED50) that resulted in 50% survival in treated mice, outperforming existing antibiotics .
Compound | Target Bacteria | ED50 (mg/kg) | Comments |
---|---|---|---|
27 | MRSA | 5 | High efficacy in vivo |
2 | Staphylococcus aureus | Varies | Initial lead compound |
Anticancer Activity
The anticancer properties of this compound have also been extensively studied. Various derivatives have been synthesized and tested against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
Research Findings : A study reported that certain derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapy agent. For example, compounds with phenyl thiosemicarbazide side chains showed IC50 values of 18.79 µM/L against HepG2 cells .
Compound | Cell Line | IC50 (µM/L) | Comparison |
---|---|---|---|
Compound 19 | HepG2 | 18.79 | Better than doxorubicin |
Compound 23 | MCF-7 | 7.09 | Comparable to doxorubicin |
Antiangiogenic Activity
In addition to antibacterial and anticancer activities, this compound has been identified as a potential antiangiogenic agent. Inhibition studies on VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) revealed that certain derivatives effectively blocked angiogenesis by targeting critical amino acids in the receptor.
Docking Studies : Compounds were shown to bind effectively to the active site of VEGFR-2, demonstrating promising antiangiogenic properties .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
- Anticancer Mechanism : It induces apoptosis in cancer cells through various pathways, including the activation of caspases.
- Antiangiogenic Mechanism : By inhibiting VEGFR-2, it prevents endothelial cell proliferation and migration.
Propiedades
IUPAC Name |
2-amino-8-methyl-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLZAHIPYDRNRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116836-27-2 | |
Record name | 2-amino-8-methyl-4(1H)-quinazolinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.